An In-Depth Technical Guide to (1-Cyclohexylcyclopropyl)amine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (1-Cyclohexylcyclopropyl)amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Cyclohexylcyclopropyl)amine hydrochloride is a primary amine hydrochloride salt featuring a unique structural motif that combines a cyclohexane ring with a cyclopropylamine group. This distinctive architecture makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold to explore novel chemical space. The strained cyclopropane ring imparts specific conformational rigidity and electronic properties that can influence biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical and physical properties of (1-Cyclohexylcyclopropyl)amine hydrochloride, detailed synthetic considerations, predictive spectral analysis, safety and handling protocols, and a discussion of its potential applications in the development of new therapeutic agents.
Chemical Identity and Physical Properties
(1-Cyclohexylcyclopropyl)amine hydrochloride is a solid, achiral molecule. Its core structure consists of a cyclopropane ring substituted with both a cyclohexyl group and an amino group at the same carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| Chemical Name | (1-Cyclohexylcyclopropyl)amine hydrochloride | - |
| Synonyms | 1-Cyclohexylcyclopropanamine hydrochloride | [1] |
| CAS Number | 1211495-56-5 | [1][2] |
| Molecular Formula | C₉H₁₈ClN | [3] |
| Molecular Weight | 175.70 g/mol | [3] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | Room Temperature | [1] |
Solubility
While specific quantitative solubility data for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available, general solubility characteristics can be inferred from its structure and the properties of similar amine hydrochlorides.
-
Water: As a hydrochloride salt, it is expected to have moderate to good solubility in water.
-
Alcohols (Methanol, Ethanol): Likely to be soluble in polar protic solvents.
-
Dimethyl Sulfoxide (DMSO): Expected to be soluble, as DMSO is a powerful solvent for a wide range of organic compounds, including many amine salts.[5]
-
Non-polar organic solvents (e.g., Diethyl Ether): Expected to have low solubility. The formation of the hydrochloride salt is often achieved by precipitation from a non-polar solvent like diethyl ether.[4][6]
Synthesis and Manufacturing
The synthesis of (1-Cyclohexylcyclopropyl)amine hydrochloride is not extensively detailed in publicly available literature. However, a logical synthetic approach can be devised based on established methodologies for the preparation of substituted cyclopropylamines. A common and effective strategy involves the Curtius rearrangement of a corresponding carboxylic acid.
Conceptual Synthetic Pathway
A plausible synthetic route would start from a suitable cyclohexyl-substituted cyclopropanecarboxylic acid. This precursor would then undergo a Curtius rearrangement to form an isocyanate intermediate, which is subsequently hydrolyzed to yield the primary amine. The final step involves the formation of the hydrochloride salt.
Caption: Conceptual Synthetic Pathway for (1-Cyclohexylcyclopropyl)amine Hydrochloride.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of a structurally related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, and serves as a representative methodology.[4]
Step 1: Synthesis of N-Boc-protected (1-Cyclohexylcyclopropyl)amine
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To a solution of (1-cyclohexylcyclopropyl)carboxylic acid in an appropriate solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA).
-
Heat the reaction mixture to reflux to facilitate the Curtius rearrangement to the isocyanate.
-
Add tert-butanol to the reaction mixture and continue heating to form the Boc-protected amine.
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After the reaction is complete, cool the mixture and work up by washing with aqueous solutions to remove impurities.
-
Purify the crude product by column chromatography to obtain pure N-Boc-(1-cyclohexylcyclopropyl)amine.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc-protected amine in a minimal amount of a suitable solvent, such as diethyl ether.
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At 0°C, add a solution of hydrogen chloride in diethyl ether in one portion with stirring.
-
Continue stirring at 0°C for several hours, then allow the mixture to warm to room temperature and stir overnight.
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The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Cyclohexylcyclopropyl)amine hydrochloride as a solid.
Spectral Characteristics (Predictive Analysis)
Direct experimental spectral data for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available in the reviewed literature. The following are predictions based on the analysis of structurally similar compounds, such as cyclohexylamine hydrochloride and cyclopropylamine hydrochloride.[7][8]
¹H NMR Spectroscopy (Predicted)
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Cyclohexyl Protons: A series of broad multiplets are expected in the region of δ 1.0-2.0 ppm.
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Cyclopropyl Protons: The methylene protons on the cyclopropane ring are diastereotopic and are expected to appear as two distinct multiplets in the upfield region, likely between δ 0.5-1.5 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, but likely to be in the downfield region (e.g., δ 8-9 ppm in DMSO-d₆).
¹³C NMR Spectroscopy (Predicted)
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Cyclohexyl Carbons: Signals corresponding to the cyclohexyl carbons are expected in the aliphatic region, typically between δ 25-45 ppm.
-
Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring are expected to appear at a higher field (more shielded), likely in the range of δ 5-15 ppm. The quaternary carbon of the cyclopropane ring, bonded to the cyclohexyl and amino groups, will be further downfield.
-
Quaternary Carbon: The carbon atom of the cyclopropane ring attached to the cyclohexyl group and the nitrogen atom will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad band in the region of 2500-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and cyclopropyl groups are expected just below 3000 cm⁻¹.
-
N-H Bending: An absorption band around 1500-1600 cm⁻¹ is expected for the N-H bending of the ammonium group.
-
C-N Stretching: A weaker band may be observed in the region of 1000-1200 cm⁻¹.
-
Cyclopropane Ring Vibrations: Characteristic absorptions for the cyclopropane ring may be present.
Mass Spectrometry (Predicted)
In a mass spectrum (e.g., ESI+), the molecular ion of the free base (C₉H₁₇N) would be observed at m/z 139.1361. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the cyclopropane ring.
Reactivity and Chemical Behavior
The chemical reactivity of (1-Cyclohexylcyclopropyl)amine hydrochloride is primarily dictated by the primary amine functionality and the strained cyclopropane ring.
-
Basicity: As an amine hydrochloride, it is the conjugate acid of a primary amine and will react with bases to liberate the free amine.
-
Nucleophilicity of the Free Amine: The free amine is a potent nucleophile and can participate in a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form substituted amines.
-
-
Cyclopropane Ring Opening: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or upon oxidation to a radical cation.[9] This reactivity can be harnessed in synthetic applications to generate more complex molecular architectures.
Safety, Handling, and Storage
While a specific safety data sheet for (1-Cyclohexylcyclopropyl)amine hydrochloride is not available, the safety precautions for similar amine hydrochlorides and cyclopropylamines should be followed.
Hazard Identification (Based on related compounds)
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Caption: Recommended Handling Workflow for (1-Cyclohexylcyclopropyl)amine Hydrochloride.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, well-ventilated place.
-
Store at room temperature.[1]
-
Incompatible with strong oxidizing agents and strong bases.
Applications in Research and Drug Discovery
The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[11][12] (1-Cyclohexylcyclopropyl)amine hydrochloride, with its unique combination of a bulky lipophilic cyclohexyl group and a conformationally restricted cyclopropylamine moiety, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
-
Scaffold for Novel Chemical Entities: This compound can serve as a starting point for the synthesis of libraries of new molecules for screening against various biological targets.
-
Modulation of Physicochemical Properties: The cyclohexyl group can increase lipophilicity, which may enhance membrane permeability, while the rigid cyclopropylamine can orient substituents in a defined manner for optimal receptor binding.
-
Potential Therapeutic Areas: Cyclopropylamine-containing molecules have been investigated for a wide range of therapeutic applications, including as antidepressants, antivirals, and anticancer agents.[13]
Conclusion
(1-Cyclohexylcyclopropyl)amine hydrochloride is a chemical entity with significant potential as a building block in the design and synthesis of new drug candidates. Its unique structural features, combining the rigidity of the cyclopropane ring with the lipophilicity of the cyclohexyl group, offer medicinal chemists a valuable tool for exploring structure-activity relationships. While a comprehensive set of experimental data for this specific compound is not yet widely available, this guide provides a thorough overview of its known properties, a sound basis for its synthesis and handling, and a forward-looking perspective on its applications, all grounded in the established chemistry of related compounds. As research in this area continues, a more detailed characterization of (1-Cyclohexylcyclopropyl)amine hydrochloride and its derivatives will undoubtedly emerge, further solidifying its role in the advancement of pharmaceutical sciences.
References
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Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125(6), 3242–3377. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved February 5, 2026, from [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]
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Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
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Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved February 5, 2026, from [Link]
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Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. [Link]
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Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. PubChem. Retrieved February 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
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Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(29), 7248-7251. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 5, 2026, from [Link]
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 5, 2026, from [Link]
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